molecular formula C11H19N3 B13069316 1-(3-ethylcyclohexyl)-1H-pyrazol-3-amine

1-(3-ethylcyclohexyl)-1H-pyrazol-3-amine

Cat. No.: B13069316
M. Wt: 193.29 g/mol
InChI Key: PSQDQXHKDNMQSV-UHFFFAOYSA-N
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Description

1-(3-ethylcyclohexyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound features a cyclohexyl group substituted with an ethyl group at the 3-position, attached to the pyrazole ring at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-ethylcyclohexyl)-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethylcyclohexanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-ethylcyclohexyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, alkoxides, and amines.

Major Products Formed:

    Oxidation: Oxides, hydroxylated derivatives.

    Reduction: Amines, alcohols.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

1-(3-ethylcyclohexyl)-1H-pyrazol-3-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can serve as a precursor for various functionalized pyrazoles.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-ethylcyclohexyl)-1H-pyrazol-3-amine depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes, receptors, and ion channels. The pyrazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The ethylcyclohexyl group may contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution.

Comparison with Similar Compounds

1-(3-ethylcyclohexyl)-1H-pyrazol-3-amine can be compared with other pyrazole derivatives, such as:

    1-(3-methylcyclohexyl)-1H-pyrazol-3-amine: Similar structure but with a methyl group instead of an ethyl group, potentially affecting its chemical properties and biological activity.

    1-(3-ethylcyclohexyl)-1H-pyrazol-5-amine: Similar structure but with the amine group at the 5-position, which may influence its reactivity and applications.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

1-(3-ethylcyclohexyl)pyrazol-3-amine

InChI

InChI=1S/C11H19N3/c1-2-9-4-3-5-10(8-9)14-7-6-11(12)13-14/h6-7,9-10H,2-5,8H2,1H3,(H2,12,13)

InChI Key

PSQDQXHKDNMQSV-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC(C1)N2C=CC(=N2)N

Origin of Product

United States

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